

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile IUPAC nomenclature and structure elucidation

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Compound of Interest

Compound Name: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

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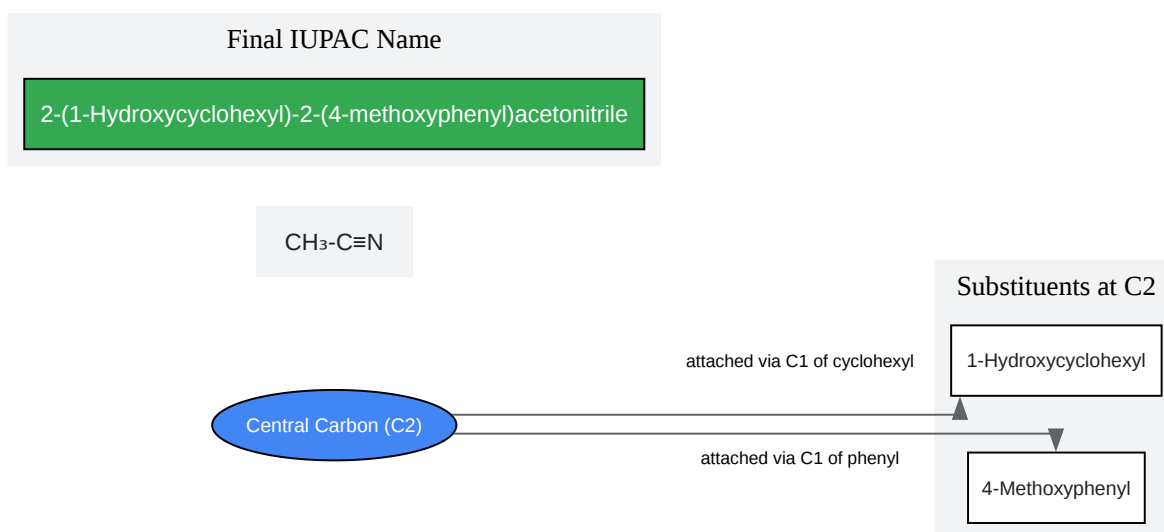
An In-depth Technical Guide to 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

This technical guide provides a comprehensive overview of the chemical compound **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**, including its IUPAC nomenclature, structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Structure Elucidation

The systematic IUPAC name for the compound is **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.^{[1][2]} This name is derived by identifying the longest carbon chain containing the principal functional group, which is the nitrile ($-C\equiv N$). The parent chain is thus acetonitrile. The carbon atom adjacent to the nitrile group (C2) is substituted with both a 1-hydroxycyclohexyl group and a 4-methoxyphenyl group. An alternative name that emphasizes the cyclohexanol moiety is 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.^{[1][3]}

The chemical structure consists of a central quaternary carbon atom bonded to a nitrile group, a p-methoxyphenyl group, a hydroxyl group, and a cyclohexyl ring. The presence of this chiral center means the compound can exist as a pair of enantiomers.



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Figure 1: IUPAC Nomenclature Breakdown

Physicochemical and Spectroscopic Data

The following tables summarize the key identifiers and physicochemical properties of **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile[1][2]
CAS Number	93413-76-4[1][3]
Molecular Formula	C ₁₅ H ₁₉ NO ₂ [1][3]
Molecular Weight	245.32 g/mol [1][3]
InChI Key	ASYJSBPNAIDUHX-UHFFFAOYSA-N[1]
SMILES	<chem>COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O</chem> [1]
Synonyms	(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol[1]

Table 2: Physicochemical and Spectroscopic Data

Property	Value
Appearance	White crystalline solid
Melting Point	122 - 124 °C[4]
¹ H NMR (CDCl ₃ , δ)	Aromatic protons: 7.3 and 6.9 ppm; Methoxy group: 3.8 ppm; Cyclohexyl protons: ~1.55 ppm
IR (cm ⁻¹)	Data not consistently reported, but expected peaks for -OH, C≡N, C-O, and aromatic C-H stretches.
Mass Spectrometry	m/z = 245.14 (M ⁺)
Crystal System	Monoclinic[3]
Space Group	C2/c[3]
Cell Parameters	a = 23.506 Å, b = 5.550 Å, c = 23.192 Å, β = 115.116°[3]

Experimental Protocols

This compound is a key intermediate in the synthesis of the antidepressant drug Venlafaxine.

[2] The most common synthetic route is the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.[2]

3.1. Synthesis of **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**

This protocol describes a general procedure for the synthesis of the title compound.

- Materials:
 - 4-Methoxyphenylacetonitrile
 - Cyclohexanone
 - Sodium methoxide (NaOMe) or other suitable base (e.g., n-butyllithium)
 - Anhydrous solvent (e.g., Toluene, THF)
 - Water
 - Brine solution
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Ethyl acetate
 - Hexane
- Procedure:
 - To a solution of 4-methoxyphenylacetonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium methoxide) portion-wise at room temperature.
 - Stir the mixture for a designated period to ensure the formation of the carbanion.
 - Add cyclohexanone dropwise to the reaction mixture, maintaining the temperature.

- Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).[2]
- Upon completion, quench the reaction by the slow addition of water.[2]
- Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).[2]
- Combine the organic layers and wash sequentially with water and brine.[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
- Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile** as a white crystalline solid.[2]

3.2. Characterization

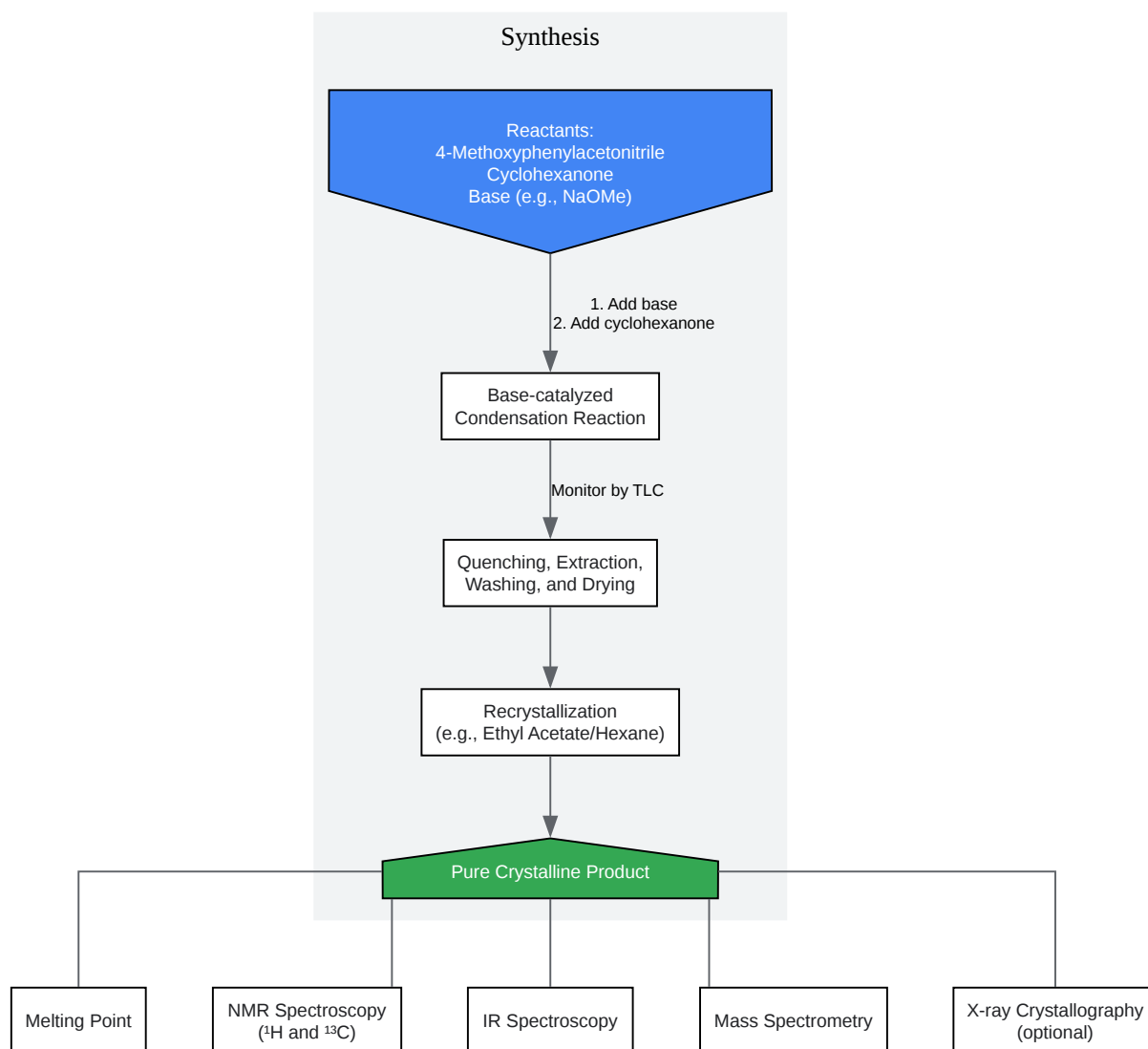
The synthesized compound should be characterized to confirm its identity and purity.

- Melting Point: Determine the melting point of the purified crystals and compare it with the literature value.
- NMR Spectroscopy:
 - ^1H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl_3) and record the spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure.
 - ^{13}C NMR: Record the ^{13}C NMR spectrum to identify all unique carbon environments in the molecule.
- Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations, such as the hydroxyl ($-\text{OH}$ stretch), nitrile ($-\text{C}\equiv\text{N}$ stretch), and ether ($\text{C}-\text{O}$ stretch) groups.

- Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern.
- X-ray Crystallography: For an unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction to determine the three-dimensional atomic arrangement.^{[3][5]}

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.



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Figure 2: Synthesis and Characterization Workflow

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